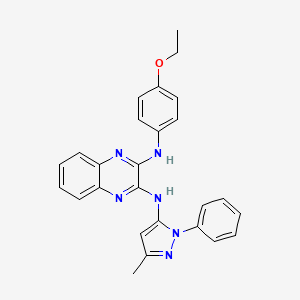![molecular formula C12H11N3O3S B12128115 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- CAS No. 89565-25-3](/img/structure/B12128115.png)
4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- is a chemical compound known for its diverse applications in various scientific fields. It is characterized by a pyridine ring attached to a carboxamide group and a phenyl ring substituted with an aminosulfonyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- typically involves the reaction of 4-aminobenzenesulfonamide with 4-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminosulfonyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the nitro group (if present) to an amine is another common reaction.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: In organic chemistry, 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for designing inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The aminosulfonyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
4-Pyridinecarboxamide: Lacks the aminosulfonyl group, making it less reactive in certain chemical reactions.
N-[4-(Aminosulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a pyridinecarboxamide group.
Uniqueness: 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- is unique due to the presence of both the pyridinecarboxamide and aminosulfonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- and its significance in scientific research and industry
Properties
CAS No. |
89565-25-3 |
|---|---|
Molecular Formula |
C12H11N3O3S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O3S/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)(H2,13,17,18) |
InChI Key |
DGZUOZYUUABWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128045.png)

![Benzoic acid, 2-[(4-phenoxybutyl)amino]-](/img/structure/B12128065.png)
![N-[3-(acetylamino)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12128070.png)

![8-Bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128081.png)

![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128094.png)

![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)
